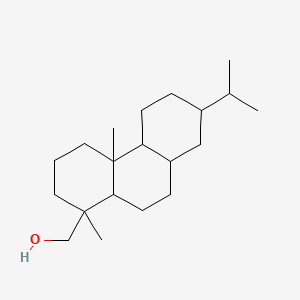Abitol
CAS No.:
Cat. No.: VC15747366
Molecular Formula: C20H36O
Molecular Weight: 292.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H36O |
|---|---|
| Molecular Weight | 292.5 g/mol |
| IUPAC Name | (1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthren-1-yl)methanol |
| Standard InChI | InChI=1S/C20H36O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h14-18,21H,5-13H2,1-4H3 |
| Standard InChI Key | KBAYQFWFCOOCIC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)CO)C |
Introduction
Abitol is a term that can refer to two distinct substances depending on the context: Cyproheptadine-based Abitol used in pharmaceuticals and Abitol E, a resinous compound used in industrial applications.
Pharmaceutical Abitol (Cyproheptadine)
Pharmaceutical Abitol is primarily composed of Cyproheptadine, an antihistamine medication. It is used to treat various conditions such as allergic reactions, vertigo, motion sickness, morning sickness, and as an appetite stimulant . Cyproheptadine works by blocking histamine receptors, which are involved in allergic reactions and other physiological responses .
Industrial Abitol E
Abitol E is a hydroabietyl alcohol derived from rosin acids. It is used as a tackifier and plasticizer in various industrial applications, including plastics, lacquers, inks, and adhesives .
Composition
Pharmaceutical Abitol typically contains Cyproheptadine as its active ingredient. It is available in various forms, including tablets and syrups .
Uses
-
Allergic Conditions: It helps alleviate symptoms of allergies by blocking histamine receptors.
-
Vertigo and Motion Sickness: Useful in treating balance disorders and preventing nausea associated with motion.
-
Appetite Stimulation: It is used to stimulate appetite, particularly in cases of decreased appetite due to medical conditions .
Side Effects of Pharmaceutical Abitol
Pharmaceutical Abitol can cause several side effects, including:
| Side Effect | Description |
|---|---|
| Dizziness | Common, may impair coordination. |
| Headache | Frequently reported. |
| Sedation | Can cause sleepiness. |
| Nervousness | May lead to restlessness or irritability. |
| Rash and Urticaria | Allergic reactions may occur. |
| Increased Appetite | Can lead to weight gain. |
| Anticholinergic Effects | Dry mouth, blurred vision, etc. |
Applications
-
Plastics and Adhesives: Used as a tackifier to enhance adhesion properties.
-
Lacquers and Inks: Improves the flow and drying characteristics of coatings.
-
Compatibility: Compatible with many resins and oils but incompatible with certain polymers like cellulose acetate .
Industrial Abitol E
Studies on Abitol E focus on its chemical properties and applications in enhancing the performance of various industrial materials. Its tackifying properties make it valuable in adhesive and coating formulations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume